2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Overview
Description
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused pyridine and pyran ring system
Scientific Research Applications
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyano-4-methylcoumarin with hydrazine hydrate, followed by cyclization in the presence of acetic acid . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carboxylic acid.
Reduction: 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile .
- 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carboxylic acid .
- methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate .
Uniqueness
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its fused ring system also imparts specific electronic properties that can be exploited in material science .
Properties
IUPAC Name |
2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-4-6-3-7-5-13-2-1-8(7)10-9(6)12/h3-4H,1-2,5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSGGEGOYWZKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=O)C(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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